4-chloro-N,N-diisobutyl-3-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, and the use of specific reagents to introduce nitro and chloro groups into the benzamide structure. For example, a compound similar in structure was synthesized and characterized using NMR, MS, IR, and X-ray diffraction methods, providing a foundation for understanding the synthesis of 4-chloro-N,N-diisobutyl-3-nitrobenzamide (Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using X-ray diffraction, revealing details such as crystal structure, hydrogen bonding interactions, and pi-pi conjugation which are critical for understanding the structural properties of 4-chloro-N,N-diisobutyl-3-nitrobenzamide (Dian He et al., 2014).
Chemical Reactions and Properties
Research indicates these compounds undergo various chemical reactions, including with AcONa in MeCN, forming different products depending on the reaction conditions. This highlights the reactivity and potential chemical transformations of the 4-chloro-N,N-diisobutyl-3-nitrobenzamide structure (V. G. Shtamburg et al., 2012).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their synthesis and structural analysis, including solubility, melting points, and crystal formation. These properties are essential for understanding how 4-chloro-N,N-diisobutyl-3-nitrobenzamide behaves in different environments and conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of reaction, are derived from detailed studies of similar compounds. The electronic structure, as explored through DFT calculations, offers insights into the chemical behavior and potential applications of these compounds (Dian He et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N,N-bis(2-methylpropyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)12-5-6-13(16)14(7-12)18(20)21/h5-7,10-11H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBXRJKHPQYQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-bis(2-methylpropyl)-3-nitrobenzamide |
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